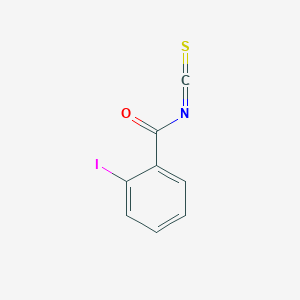
2-Iodo-1-benzenecarbonyl isothiocyanate
Overview
Description
2-Iodo-1-benzenecarbonyl isothiocyanate is a useful research compound. Its molecular formula is C8H4INOS and its molecular weight is 289.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Applications
2.1 Anticancer Properties
Isothiocyanates, including 2-Iodo-1-benzenecarbonyl isothiocyanate, have been studied for their anticancer properties. Research indicates that isothiocyanates can induce apoptosis in cancer cells by modifying critical proteins involved in cell survival pathways. For instance, studies have shown that these compounds can inhibit the activity of Keap1, a protein that regulates the antioxidant response, thereby enhancing cellular defense mechanisms against oxidative stress .
2.2 Antimicrobial Activity
The antimicrobial properties of isothiocyanates have been well-documented. They exhibit activity against various pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic functions within microbial cells .
2.3 Inhibition of Virulence Factors
Recent studies have highlighted the potential of this compound in targeting virulence factors in pathogens such as Pseudomonas aeruginosa. By inhibiting specific signaling pathways, this compound can reduce the pathogenicity of bacteria without necessarily killing them, thereby offering a novel approach to managing infections .
Agricultural Applications
3.1 Pest Management
In agriculture, isothiocyanates are recognized for their role as natural pesticides. Their ability to deter herbivorous insects makes them valuable in integrated pest management strategies. Research has demonstrated that compounds like this compound can enhance plant resistance against pests by acting as feeding deterrents or toxic agents upon ingestion .
3.2 Drought Resistance
Recent findings suggest that isothiocyanates can play a role in improving drought resistance in plants by regulating stomatal closure and reducing water loss . This application could be particularly beneficial in regions facing water scarcity, allowing for more resilient agricultural practices.
Table 1: Summary of Key Studies on this compound
Properties
Molecular Formula |
C8H4INOS |
|---|---|
Molecular Weight |
289.09 g/mol |
IUPAC Name |
2-iodobenzoyl isothiocyanate |
InChI |
InChI=1S/C8H4INOS/c9-7-4-2-1-3-6(7)8(11)10-5-12/h1-4H |
InChI Key |
OGGLVWZTEISGJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N=C=S)I |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













